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Compound of Interest

3-(5-Chloro-2-
Compound Name:
hydroxyphenyl)propanoic acid

CAS No.: 749878-89-5

Cat. No.: B3038113

Get Quote

Part 1: Executive Summary & Core Identity

5-Chloro-2-hydroxyhydrocinnamic acid (IUPAC: 3-(5-chloro-2-hydroxyphenyl)propanoic
acid) is a critical disubstituted phenylpropanoic acid scaffold used primarily as an intermediate
in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its chemical behavior is
defined by the ortho-positioning of the hydroxyl group relative to the propanoic acid side chain,
which facilitates a spontaneous, pH-dependent equilibrium with its lactone form, 6-chloro-3,4-
dihydrocoumarin.

This guide details the physicochemical properties, synthetic pathways, and handling protocols
for this compound, designed for researchers in medicinal chemistry and process development.

Core Chemical Identity Table
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Property Data

IUPAC Name 3-(5-Chloro-2-hydroxyphenyl)propanoic acid

5-Chloromelilotic acid; 3-(5-Chloro-2-
Common Synonyms o ]
hydroxyphenyl)propionic acid

CAS Number (Acid) 749878-89-5

CAS Number (Lactone) 4377-63-3 (6-Chloro-3,4-dihydrocoumarin)
C

Molecular Formula H
ClO

Molecular Weight 200.62 g/mol

Appearance White to off-white crystalline solid

Soluble in alcohols (MeOH, EtOH), DMSO,

Solubility _ _ _
EtOAc; sparingly soluble in water (acid form)

pKa (Predicted) Carboxyl: ~4.5; Phenol: ~9.8

Part 2: Structural Analysis & Reactivity
The Lactonization Equilibrium

The defining feature of this molecule is the intramolecular esterification (lactonization) that
occurs between the C2-hydroxyl and the carboxylic acid tail. Unlike simple benzoic acids, the
flexible propanoic acid chain allows the molecule to cyclize into a six-membered lactone ring.

» Acidic Conditions: Favor the formation of the lactone (6-chloro-3,4-dihydrocoumarin).

e Basic Conditions (pH > 10): Hydrolyze the lactone to the open-chain carboxylate salt (5-
chloro-2-hydroxyhydrocinnamate).

o Neutral/Solid State: The compound is often isolated as the free acid, but prolonged storage
or heating can induce partial cyclization.
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Diagram: Acid-Lactone Equilibrium

The following diagram illustrates the reversible cyclization pathway, a critical consideration for
storage and formulation.
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Figure 1: The reversible lactonization pathway. In acidic media or under thermal stress, the
equilibrium shifts right (Red). In basic aqueous media, it shifts left (Blue).

Part 3: Synthesis & Production Protocols
Primary Synthetic Routes

Researchers typically access this scaffold via two main strategies:
e Reduction of Cinnamic Acids: Hydrogenation of 5-chloro-2-hydroxycinnamic acid.

» Ring Opening of Coumarins: Hydrolysis of commercially available 6-chlorocoumarin or 6-
chloro-3,4-dihydrocoumarin.

Diagram: Synthetic Pathways[3][4]
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Figure 2: Primary synthetic routes. The hydrogenation route (Green to Blue) is preferred for
generating the pure acid form without lactone contamination.

Detailed Protocol: Hydrogenation Route

Objective: Synthesis of 5-chloro-2-hydroxyhydrocinnamic acid from 5-chloro-2-hydroxycinnamic
acid.

Reagents:
e Substrate: 5-Chloro-2-hydroxycinnamic acid (1.0 eq)
o Catalyst: 10% Pd/C (5-10 wt%)
e Solvent: Methanol or Ethanol (anhydrous)
e Hydrogen source: H
gas (balloon pressure or 1-3 atm)

Procedure:
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e Dissolution: In a round-bottom flask, dissolve 10 mmol of 5-chloro-2-hydroxycinnamic acid in
50 mL of methanol.

o Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere
(Argon/Nitrogen) to prevent ignition.

e Hydrogenation: Purge the vessel with H

gas three times. Stir the mixture vigorously under H

atmosphere at room temperature for 4-12 hours. Monitor via TLC (disappearance of the
alkene spot).

o Note: Avoid high temperatures (>50°C) to prevent spontaneous lactonization during
reaction.

« Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the
pad with methanol.

¢ Isolation: Concentrate the filtrate under reduced pressure at 40°C.

 Purification: Recrystallize the resulting solid from toluene/hexane or dilute aqueous ethanol
to yield the target acid.

Validation Check:
e Success: Product is a white solid, soluble in dilute NaOH.
o Failure (Lactone formation): Product is an oil or low-melting solid insoluble in NaHCO

but soluble in NaOH (with heat).

Part 4: Analytical Characterization

To confirm the structure and purity, specifically distinguishing the acid from the lactone, use the
following spectroscopic data.

Nuclear Magnetic Resonance (NMR)
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The key differentiator is the chemical shift of the methylene protons.[1]

Predicted

H NMR (400 MHz, DMSO-d

):
Shift (
Position Multiplicity Integration Assignment
ppm)
COOH 12.10 Broad Singlet 1H Carboxylic Acid
) Phenolic
OH 9.80 Singlet 1H
Hydroxyl
Doublet (J=2.5
Ar-H 7.15 1H H-6 (meta to ClI)
Hz)
dd (J=8.5, 2.5
Ar-H 7.05 1H H-4 (para to OH)
Hz)
Doublet (J=8.5
Ar-H 6.80 1H H-3 (ortho to OH)
Hz)
Ar-CH
CH 275 Triplet (J=7.5 Hz)  2H
-CH
CH
CH 2.45 Triplet 3=7.5 Hz)  2H _CH
-COOH

Key Diagnostic: In the lactone (6-chloro-3,4-dihydrocoumarin), the methylene triplets shift
significantly downfield (approx. 3.0 ppm and 2.8 ppm) due to the ester linkage constraints.

Mass Spectrometry (MS)[6][7][8]

 lonization Mode: ESI- (Negative Mode) is preferred for the free acid.
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e Molecular lon: [M-H]

=199.01 m/z.

 Isotope Pattern: Distinctive 3:1 ratio for

Cl/

Cl isotopes (peaks at 199 and 201).

Part 5: Applications in Drug Development
This scaffold serves as a versatile "warhead" or linker in several therapeutic classes:
» PPAR Agonists: The propanoic acid tail mimics the fatty acid side chains required for binding

to Peroxisome Proliferator-Activated Receptors (PPARS), used in treating diabetes and
dyslipidemia.

o Antibacterials: Halogenated dihydrocoumarins (formed in situ) act as suicide inhibitors for
certain bacterial enzymes by acylating active site serine residues.

» Building Block for Heterocycles:
o Cyclization: Precursor to 6-chlorochromones and chromans.

o Amidation: Reaction with amines yields dihydrocinnamic amides, common in kinase
inhibitor designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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